N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 896320-21-1
VCID: VC4742623
InChI: InChI=1S/C22H20ClFN2O4S2/c23-16-5-9-18(10-6-16)32(29,30)20(19-2-1-13-31-19)14-26-22(28)21(27)25-12-11-15-3-7-17(24)8-4-15/h1-10,13,20H,11-12,14H2,(H,25,27)(H,26,28)
SMILES: C1=CSC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C22H20ClFN2O4S2
Molecular Weight: 494.98

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

CAS No.: 896320-21-1

VCID: VC4742623

Molecular Formula: C22H20ClFN2O4S2

Molecular Weight: 494.98

* For research use only. Not for human or veterinary use.

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide - 896320-21-1

Description

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure incorporates functional groups such as sulfonamides and thiophene, which are known for their biological activity in various pharmacological contexts.

Molecular Characteristics

PropertyValue
IUPAC NameN-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Molecular FormulaC22H21ClFN2O3S
Molecular Weight464.93 g/mol
StructureContains a sulfonamide group, thiophene ring, and ethanediamide backbone
CAS NumberNot specified in the provided data

Structural Features

The compound's structure includes:

  • A 4-chlorobenzenesulfonyl group, contributing to its potential as a bioactive moiety.

  • A thiophene ring, often associated with antimicrobial and anti-inflammatory properties.

  • A fluorophenyl group, enhancing lipophilicity and binding affinity in biological systems.

Synthesis

Although no direct synthesis pathway for this specific compound is available in the provided data, related compounds are typically synthesized via:

  • Reaction of sulfonyl chlorides with amines to form sulfonamides.

  • Coupling reactions to introduce thiophene and fluorophenyl substituents.

  • Purification through recrystallization or chromatography.

Potential Applications

The structural features of this compound suggest its utility in the following areas:

  • Antimicrobial Agents: Sulfonamides and thiophene derivatives are widely studied for their antibacterial and antifungal activities.

  • Anticancer Research: Compounds with similar frameworks have shown efficacy against cancer cell lines through mechanisms such as enzyme inhibition or DNA interaction.

  • Drug Discovery: The combination of sulfonamide and fluorinated aromatic groups makes it a candidate for high-throughput screening in pharmaceutical research.

Related Compounds

Several structurally related compounds have been studied for their biological activities:

  • N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide: Investigated for use as a screening compound in drug development .

  • N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide: Explored for its pharmacological relevance .

Limitations and Future Directions

While the compound shows promise based on its structure, further research is required to:

  • Determine its pharmacokinetics and toxicity profiles.

  • Evaluate its efficacy through in vitro and in vivo studies.

  • Explore molecular docking studies to identify potential biological targets.

CAS No. 896320-21-1
Product Name N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Molecular Formula C22H20ClFN2O4S2
Molecular Weight 494.98
IUPAC Name N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(4-fluorophenyl)ethyl]oxamide
Standard InChI InChI=1S/C22H20ClFN2O4S2/c23-16-5-9-18(10-6-16)32(29,30)20(19-2-1-13-31-19)14-26-22(28)21(27)25-12-11-15-3-7-17(24)8-4-15/h1-10,13,20H,11-12,14H2,(H,25,27)(H,26,28)
Standard InChIKey SSPZMACRVOUNFX-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Solubility not available
PubChem Compound 16032112
Last Modified Aug 17 2023

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